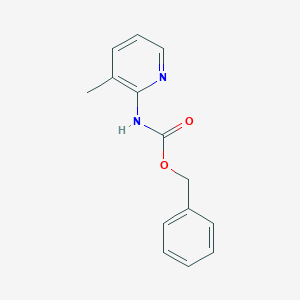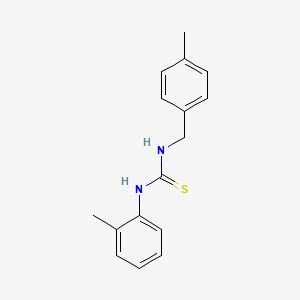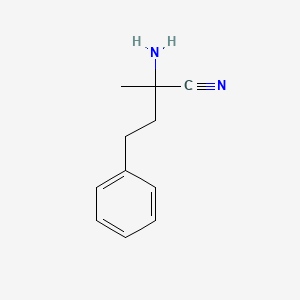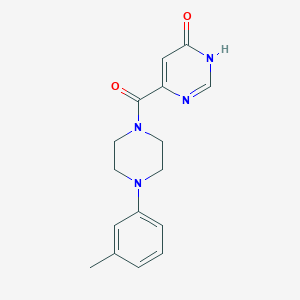![molecular formula C24H23FN2O4 B2742252 7-Fluoro-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634576-99-1](/img/structure/B2742252.png)
7-Fluoro-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a pyrrole ring, a chromeno ring, and a morpholino group. Pyrrole rings are a common feature in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a pyrrole ring, which is a five-membered ring with alternating single and double bonds, and a chromeno ring, which is a fused six-membered and five-membered ring system. The morpholino group is a six-membered ring containing an oxygen and a nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrrole and chromeno rings, as well as the morpholino group. Pyrrole rings can undergo a variety of reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar morpholino group could enhance its solubility in polar solvents .Scientific Research Applications
Optical and Material Applications
Pyrrole-Thiazole Based Chromophores :Novel fluorophores featuring substituted pyrrole and morpholine linked through a thiazole spacer show promising linear and non-linear optical properties. These compounds, with their D-π-A (Donor-π-Acceptor) structure, demonstrate significant hyperpolarizability and thermal stability, suggesting their utility as organic non-linear optical (NLO) materials (Thorat & Sekar, 2017).
Biological Activity
Larvicidal Activity :A series of pyrimidine derivatives linked with morpholinophenyl groups exhibit significant larvicidal activity. The presence of fluorine and other electron-withdrawing groups on the benzyl ring enhances this activity, suggesting potential applications in pest control and insect-borne disease mitigation (Gorle et al., 2016).
Antitumor Agents :Pyrazoline-substituted pyrrolidine-2,5-dione hybrids have shown remarkable cytotoxic effects against various cancer cell lines, including MCF7 and HT29. The compounds' ability to disrupt cell cycle phases and inhibit anti-apoptotic proteins points to potential applications in cancer therapy (Tilekar et al., 2020).
Sensing Applications
Fluoride Ion Sensors :Dipyrrolyl derivatives bearing electron-withdrawing groups have been synthesized for their specific binding to fluoride ions. These compounds change color upon binding, indicating potential applications as fluoride ion sensors in various environments (Ghosh et al., 2004).
Mechanism of Action
Future Directions
Future research on this compound could involve further exploration of its synthesis, reactivity, and potential applications. Given the biological activity of many pyrrole-containing compounds, it could be of interest in the development of new pharmaceuticals or other biologically active substances .
properties
IUPAC Name |
7-fluoro-1-(4-methylphenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O4/c1-15-2-4-16(5-3-15)21-20-22(28)18-14-17(25)6-7-19(18)31-23(20)24(29)27(21)9-8-26-10-12-30-13-11-26/h2-7,14,21H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESJSMNHRWAQCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B2742169.png)

![N-[3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2742171.png)

![3-phenyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2742175.png)
![N-(2,5-diethoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2742177.png)
![4-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2742180.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethylimidazole-4-carboxamide](/img/structure/B2742184.png)

![N-[4-(4-Methoxyphenyl)oxan-4-yl]prop-2-enamide](/img/structure/B2742187.png)
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2742188.png)


![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2742192.png)